molecular formula C11H10O3 B141157 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde CAS No. 145654-01-9

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

Cat. No. B141157
M. Wt: 190.19 g/mol
InChI Key: BLMUMRVGOIQZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde involves various chemical reactions. For instance, the synthesis of 4-(dibromomethyl)benzenecarbaldehyde was achieved using a novel method that also allowed the co-preparation of terephthalic aldehyde. This compound reacts with primary amines to form imines and with trialkyl orthoformates to form acetals, which can be further transformed into phosphorus-functionalized benzenes . Similarly, the synthesis of 4-benzyloxy-2-methoxybenzaldehyde from 3-methoxyphenol involved O-alkylation and Vilsmeier-Hack reactions, yielding a high overall product yield .

Molecular Structure Analysis

The molecular structure of compounds similar to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde has been determined using various spectroscopic techniques and X-ray crystallography. For example, the structure of 3-methoxy-2-[(2,4,4,6,6-pentachloro-1,3,5,2λ5,4λ5,6λ5-triazatriphosphin-2-yl)oxy]benzaldehyde was elucidated using elemental analysis, MS, IR, 1H NMR, 13C NMR, 31P NMR, and UV-visible spectroscopy, and confirmed by X-ray analysis . The crystal structure of 4-(4-methoxyphenoxy)benzaldehyde was also determined, revealing the dihedral angle between the benzene rings and the presence of weak intermolecular interactions in the crystal lattice .

Chemical Reactions Analysis

The chemical reactivity of aldehydes similar to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde has been explored in various studies. For instance, 4-(dibromomethyl)benzenecarbaldehyde reacts with primary amines to form imines and with trialkyl orthoformates to produce acetals . Additionally, the reactivity of 4-methoxybenzo[1,3]dioxole-5-carbaldehyde with 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydropyrazol-3-one led to the formation of a new compound, demonstrating the potential for creating diverse derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde can be inferred from their synthesis and structural analysis. For example, the photoluminescent properties of 1,4-bis-(α-cyano-4-methoxystyryl)benzenes were investigated, showing a large bathochromic shift in emission spectra, which is indicative of excimer formation . The crystal structure of 4,6-dihydroxy-2-[2-(4-hydroxy-phenyl)-vinyl]-benzene-1,3-dicarbaldehyde provided insights into the molecular packing and density of the compound .

Scientific Research Applications

Polymer and Material Science Applications

  • Polymer-Silica Composites: Kubo et al. (2005) explored the Wittig reaction to synthesize poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene] (MEH-PPV) and its incorporation into silica to create homogeneous composites. These materials were characterized by their optical properties, indicating potential applications in optoelectronics and materials science (Kubo et al., 2005).

Antimicrobial and Pharmaceutical Synthesis

  • Antimicrobial Activity: Mandala et al. (2013) synthesized a series of novel compounds exhibiting significant antibacterial and antifungal activities, demonstrating the role of methoxy-substituted phenyl compounds in developing new antimicrobial agents (Mandala et al., 2013).

Organic Synthesis and Catalysis

  • Synthesis of Aldehydes: Asami and Mukaiyama (1983) reported the high enantiomeric excess synthesis of α-benzyloxy aldehydes with a chiral tertiary center, illustrating the utility of related compounds in asymmetric synthesis and organic chemistry (Asami & Mukaiyama, 1983).

Photocatalytic Applications

  • Photocatalytic Oxidation: Higashimoto et al. (2009) investigated the photocatalytic oxidation of benzyl alcohol and its derivatives on TiO2 under visible light, revealing potential applications in environmental remediation and organic synthesis (Higashimoto et al., 2009).

Safety And Hazards

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

properties

IUPAC Name

4-methoxy-3-prop-2-ynoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-3-6-14-11-7-9(8-12)4-5-10(11)13-2/h1,4-5,7-8H,6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMUMRVGOIQZLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376893
Record name 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde

CAS RN

145654-01-9
Record name 4-Methoxy-3-[(prop-2-yn-1-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Propargyl bromide (2.90 mL, 80% w/v, 19.7 mmol) was added to a suspension of vanillin (2.00 g, 13.1 mmol) and potassium carbonate (5.46 g, 39.4 mmol) in acetone (20 mL) and treated according to Procedure 3. 4-Methoxy-3-propargyloxybenzaldehyde (2.01 g, 80%) was obtained as a colourless crystalline solid; mp 66-67° C.; δH (400 MHz, CDCl3) 2.54 (t, J=2.4 Hz, 1H, C≡CH), 3.95 (s, 3H, OCH3), 4.81 (d, J=2.4 Hz, 1H, OCH2), 7.00 (d, J5,6=8.4 Hz, 1H, H5), 7.50-7.53 (m, 2H, H2, H6), 9.85 (s, 1H, CHO); δC (100 MHz, CDCl3) 56.1, 56.6, 76.4, 77.6, 110.9, 111.9, 127.3, 129.9, 147.3, 154.9, 190.6; HRMS (ESI) Calculated for C11H10O3 [M+H]+ 191.0703. found 191.0704; vmax 1014, 1130, 1261, 1584, 1678, 2119, 2841, 2932, 3262 cm−1.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5.46 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of vanillin 17 (0.76 g, 4.90 mmol), K2CO3 (1.37 g, 9.90 mmol) and propargyl bromide (1.19 g, 6.90 mmol) in DMF (30 mL) was refluxed at 80° C. for 1 hr. Reaction mixture was cooled to 0° C. in ice bath and filtered through a short bed of celite. Ethyl acetate (50 mL) was added and the mixture was washed with 1N HCl (20 mL), extracted with ethyl acetate (100 mL). The organic phase was combined and washed with brine and dried over anhydrous Na2SO4. After filtration, solvent was removed under reduced pressure and the crude residue was purified by flash chromatography (hexane/ethyl acetate: 8/2) to afford 18 as white solid (0.74 g, 80%). 1HNMR (400 MHz, CDCl3) δ 2.57 (t, 1H), 3.94 (s, 3H), 4.85-4.86 (d, J=2.44 Hz, 2H), 7.13-7.15 (d, J=8.16 Hz, 1H), 7.43-7.47 (m, 2H), 9.87 (s, 1H); 13CNMR (100 MHz, CDCl3) δ 56.06, 56.65, 109.58, 112.71, 126.21, 131.00, 150.11, 152.17, 190.85.
Quantity
0.76 g
Type
reactant
Reaction Step One
Name
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
1.19 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Yield
80%

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